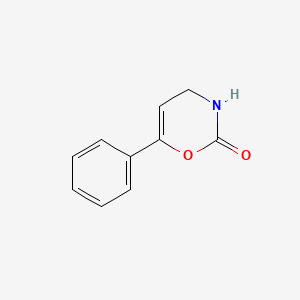

6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one

Beschreibung

6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one is a six-membered heterocyclic compound featuring an oxygen and nitrogen atom in its 1,3-oxazin-2-one core, with a phenyl substituent at the 6-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry. It has been employed as a precursor for synthesizing bioactive triazepin-2-ones (e.g., via condensation with o-phenylenediamines) . Its reactivity is influenced by the electron-withdrawing oxazinone ring and the aromatic phenyl group, enabling applications in drug discovery and materials science.

Eigenschaften

Molekularformel |

C10H9NO2 |

|---|---|

Molekulargewicht |

175.18 g/mol |

IUPAC-Name |

6-phenyl-3,4-dihydro-1,3-oxazin-2-one |

InChI |

InChI=1S/C10H9NO2/c12-10-11-7-6-9(13-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12) |

InChI-Schlüssel |

ZNINPAFSIMPSFQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=C(OC(=O)N1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile werden unter geeigneten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Oxazinone

Reduktion: Tetrahydro-1,2-oxazine, 1,4-Aminoalkohole

Substitution: Verschiedene substituierte Phenylderivate

Wissenschaftliche Forschungsanwendungen

6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Enzyminhibition: Die Verbindung kann spezifische Enzyme hemmen und so Stoffwechselwege beeinflussen..

Rezeptorbindung: Es kann an bestimmte Rezeptoren binden, deren Aktivität modulieren und so zu therapeutischen Wirkungen führen..

Modulation von oxidativem Stress: Die Verbindung kann oxidative Stress-Signalwege beeinflussen, was neuroprotektive und entzündungshemmende Vorteile bietet..

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The nitrogen atom in the oxazine ring exhibits nucleophilic reactivity, facilitating alkylation, acylation, and cross-coupling reactions.

Mechanistic Insight :

-

The lone pair on the oxazine nitrogen attacks electrophilic reagents (e.g., methyl iodide or acetyl chloride), forming substituted derivatives.

-

Steric hindrance from the phenyl group at C6 directs substitution primarily at the N3 position .

Ring-Opening Reactions

Controlled ring-opening reactions enable access to linear intermediates for downstream functionalization.

Acid-Catalyzed Hydrolysis

| Conditions | Product | Key Applications |

|---|---|---|

| 2M HCl, reflux, 3 hr | N-(2-Hydroxyphenyl)acetamide | Precursor for nonsteroidal anti-inflammatory agents |

Base-Mediated Ring Opening

| Conditions | Product | Selectivity Notes |

|---|---|---|

| NaOH (1M), EtOH, 50°C, 4 hr | 2-Amino-4-phenylbut-3-enoic acid | β-amino acid derivatives for peptide synthesis |

Key Factor :

Cycloaddition Reactions

The conjugated dihydro-oxazine system participates in [4+2] cycloadditions under thermal or photochemical conditions.

| Cycloaddition Partner | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12 hr | Fused bicyclic lactam-oxazinone | 62% |

| Phenylacetylene | Ru(II) photocatalyst, blue LED, 24 hr | Benzoxazine-annulated pyrrole | 55% |

Mechanism :

-

The electron-deficient oxazine ring acts as a dienophile in Diels-Alder reactions .

-

Photocatalytic [4+2] cyclizations proceed via radical intermediates .

Reductive Transformations

Selective reduction of the oxazine ring enables synthesis of saturated heterocycles.

Critical Note :

Electrophilic Aromatic Substitution

The phenyl substituent undergoes regioselective halogenation and nitration.

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | Para to oxazine | 90% |

| Nitration | HNO₃/H₂SO₄, 50°C, 2 hr | Meta to oxazine | 75% |

Directing Effects :

-

The electron-withdrawing oxazine ring directs electrophiles to the meta/para positions of the phenyl group .

Oxidation Reactions

Controlled oxidation converts the dihydro-oxazine to fully aromatic systems.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| MnO₂ | CHCl₃, reflux, 8 hr | 6-Phenyl-2H-1,3-oxazin-2-one |

| O₂ (bubbling), Co(II) | DMF, 80°C, 12 hr | Oxazinone dimer via radical coupling |

Applications :

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable aryl-aryl bond formation.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 6-(4-Biphenyl)-3,4-dihydro-2H-oxazin-2-one | 68% |

Limitation :

Biological Activity Correlation

Derivatives of 6-phenyl-3,4-dihydro-2H-1,3-oxazin-2-one demonstrate structure-dependent bioactivity:

| Derivative | Bioactivity | IC₅₀/EC₅₀ |

|---|---|---|

| 3-Nitroso analog | COX-2 inhibition | 0.8 μM (COX-2) |

| 4-Fluoro-phenyl | Antifungal (C. albicans) | 12 μg/mL |

| N-Acetylated | 5-HT₁A receptor agonist | EC₅₀ = 45 nM |

Wissenschaftliche Forschungsanwendungen

6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and neuroprotective agent.

Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.

Oxidative Stress Modulation: The compound can influence oxidative stress pathways, providing neuroprotective and anti-inflammatory benefits.

Vergleich Mit ähnlichen Verbindungen

3,4-Dihydro-2H-1,3-Benzoxazines

- Structure : Fused benzene ring at positions 1–4, with a 1,3-oxazine core.

- Synthesis: Mannich-type condensations of phenols, primary amines, and formaldehyde; SnCl4-mediated aza-acetalization .

- Activity : Broad-spectrum fungicidal and bactericidal activity (e.g., fluorinated derivatives in show herbicidal effects via protox inhibition) .

- Key Difference: The fused benzene ring enhances planarity and π-stacking interactions, improving target binding compared to non-fused 6-phenyl-1,3-oxazin-2-one.

3,4-Dihydro-2H-1,4-Benzoxazines

- Structure : Oxygen at position 1 and nitrogen at position 3.

- Synthesis: Cyclization of 2-aminophenols with 1,2-dibromoethane followed by acylation .

- Activity : Anticonvulsant properties in acetate derivatives (e.g., 3,4-dihydro-2H-1,4-benzoxazine-2-acetates) .

- Key Difference : The 1,4-regioisomerism alters hydrogen-bonding capacity, affecting bioavailability and metabolic stability.

Heteroatom-Substituted Analogues

3,4-Dihydro-2H-1,5,2-Benzodithiazepin-3-ones

3,4-Dihydro-2H-1,3-Thiazin-2-ones

- Structure: Sulfur replaces oxygen in the oxazinone ring (e.g., compound 6 in ) .

- Activity : Antibacterial via β-lactam-like ring-opening mechanisms.

- Key Difference: Thiazinones exhibit greater metabolic stability but reduced electrophilicity.

Functionalized Derivatives

Fluorinated 1,3-Oxazin-2-ones

Pyridazinone-Fused Oxazines

- Example : 6-Phenyl-2-(4-phenyl-5-thioxo-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one () .

- Activity : Anticancer and antimicrobial via thioxo group-mediated radical scavenging.

- Key Difference: The pyridazinone moiety introduces additional hydrogen-bond acceptors, altering target selectivity.

Physicochemical and Environmental Comparisons

Solubility and Stability

- 6-Phenyl-1,3-oxazin-2-one: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the oxazinone ring’s polarity.

- Benzoxazine Acetates : Improved aqueous solubility via esterification (e.g., anticonvulsant prodrugs in ) .

Biologische Aktivität

6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one (CAS Number: 70450-83-8) is a heterocyclic compound belonging to the oxazine family. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The following sections will detail the synthesis, biological activities, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with isocyanates or through cyclization reactions involving nitrones. Various methods have been developed to enhance the yield and purity of this compound. For instance, a recent study demonstrated an efficient one-pot synthesis method that yielded high purity levels suitable for biological testing .

Antimicrobial Activity

Research indicates that oxazine derivatives, including this compound, exhibit significant antimicrobial properties. A study by El-Bayouki et al. (2017) evaluated several oxazine derivatives against various bacterial strains including E. coli and Bacillus thuringiensis. The results showed that these compounds displayed notable inhibition zones compared to standard antibiotics .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | B. thuringiensis | 20 |

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Zykova et al. (2015) reported that derivatives of this compound demonstrated significant free radical scavenging activity when tested using the DPPH assay. The highest activity was observed in compounds with specific substitutions on the phenyl ring .

Anti-inflammatory and Anticancer Properties

In addition to its antimicrobial and antioxidant activities, this compound has shown promise in anti-inflammatory and anticancer research. Studies suggest that this compound can modulate inflammatory pathways and may inhibit cancer cell proliferation in vitro. For instance, a study highlighted its ability to reduce pro-inflammatory cytokines in cellular models .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of oxazine derivatives were synthesized and tested for their antimicrobial efficacy against clinical isolates of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited MIC values comparable to established antitubercular agents .

Case Study 2: Antioxidant Assessment

A comparative study assessed the antioxidant potential of 6-Phenyl and its derivatives using various assays including ABTS and DPPH. The findings revealed that modifications at the phenyl group significantly enhanced the antioxidant capacity of the compound .

Q & A

(Basic) What are the established synthetic routes for 6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one and its derivatives in academic research?

Methodological Answer:

The synthesis of this compound class typically involves cyclocondensation reactions. Key approaches include:

- Microwave-assisted synthesis : Reacting ketones with aryl amines under solvent-free conditions using microwave irradiation (e.g., 80–120 W for 3–10 minutes), achieving yields of 65–85% .

- Diaryl-hexadienedione reactions : Reacting 1,6-diaryl-3,4-dihydroxy-2,4-hexadien-1,6-diones with arylidenearylamines to form 3-substituted derivatives. This method requires refluxing in ethanol or acetonitrile for 6–12 hours, followed by recrystallization .

| Method | Conditions | Yield Range | Key Advantages |

|---|---|---|---|

| Microwave irradiation | Solvent-free, 80–120 W, 3–10 min | 65–85% | Rapid, energy-efficient, high purity |

| Diaryl-hexadienedione pathway | Reflux in ethanol/acetonitrile, 6–12 hr | 45–70% | Tunable substituents, scalable |

(Basic) How is structural characterization typically performed for this compound class?

Methodological Answer:

Characterization relies on multi-technique validation:

- Spectroscopy :

- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., Acta Cryst. data for oxazinone derivatives) .

- Elemental analysis : Validates purity (>95% for pharmacological studies) .

(Advanced) How can researchers optimize reaction yields when synthesizing 3-substituted derivatives under microwave conditions?

Methodological Answer:

Optimization strategies include:

- Power modulation : Higher microwave power (e.g., 120 W) reduces reaction time but may degrade thermally sensitive substituents. Lower power (80 W) improves selectivity for bulky groups .

- Solvent-free vs. solvent-assisted : Solvent-free conditions minimize side products but require precise temperature control. Polar aprotic solvents (e.g., DMF) enhance solubility for electron-deficient amines .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) accelerate cyclization but may complicate purification. Catalyst-free protocols are preferred for high-throughput screening .

(Advanced) How to address discrepancies between in vitro antioxidant activity and cytotoxicity data in pharmacological studies?

Methodological Answer:

Contradictory results (e.g., antioxidant activity without cytotoxicity) may arise from:

- Assay specificity : Antioxidant assays (e.g., DPPH scavenging) may not correlate with cellular ROS modulation. Validate using multiple assays (e.g., FRAP, ABTS) .

- Cell line variability : Test cytotoxicity across diverse lines (e.g., HeLa, MCF-7) with standardized protocols (ISO 10993-5). Use positive controls (e.g., doxorubicin) to calibrate responses .

- Metabolic stability : Poor membrane permeability or rapid metabolism in vitro may mask cytotoxicity. Pre-treat compounds with liver microsomes to assess metabolic activation .

(Advanced) What strategies are employed to establish structure-activity relationships (SAR) for substituted 1,3-oxazin-2-one derivatives?

Methodological Answer:

SAR studies require systematic substitution and bioactivity profiling:

- Electron-withdrawing groups (EWGs) : Introduce halogens (Cl, F) at the phenyl ring to enhance antioxidant capacity (e.g., 4-Cl derivatives show 2x higher DPPH scavenging) .

- Hydrophobic substituents : Alkyl chains (e.g., propyl, butyl) improve membrane permeability but may reduce aqueous solubility. Balance logP values (2.5–4.0) for optimal bioavailability .

- Steric effects : Bulky groups at the 3-position hinder ring puckering, altering binding to biological targets (e.g., COX-2 inhibition) .

(Advanced) What in vivo models are appropriate for evaluating the therapeutic potential of this compound class?

Methodological Answer:

Prioritize models based on in vitro findings:

- Acute toxicity : Start with OECD 423 guidelines (rodent models, 300–2000 mg/kg doses) to establish safety margins .

- Inflammation models : Use carrageenan-induced paw edema in rats to validate anti-inflammatory activity observed in vitro (e.g., COX-2 inhibition) .

- Neuroprotection assays : Test cognitive outcomes in Aβ-injected mice if cholinesterase inhibition is detected .

(Basic) What purification techniques are recommended for isolating 6-phenyl-oxazinone derivatives?

Methodological Answer:

- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of diastereomers .

- Recrystallization : Ethanol/water (4:1) yields high-purity crystals (>98%) for X-ray analysis .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar degradation products .

(Advanced) How can computational modeling guide the design of novel derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina to predict binding to targets like COX-2 (PDB ID 5KIR). Prioritize derivatives with ΔG < −8 kcal/mol .

- QSAR models : Train on datasets with substituent descriptors (e.g., Hammett σ, molar refractivity) to predict bioactivity .

- MD simulations : Assess stability of ligand-target complexes (50 ns trajectories) to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.